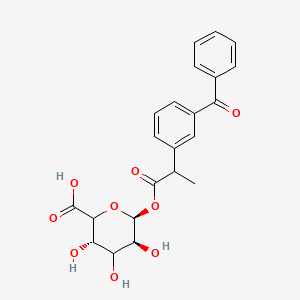
rac Ketoprofen Acyl-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Ketoprofen Acyl-beta-D-glucuronide: is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is formed during the glucuronidation process, which involves the conjugation of ketoprofen with glucuronic acid. The glucuronidation process is facilitated by uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, including UGT1A3, UGT1A9, UGT1A10, and UGT2B7 . This metabolite is significant in pharmacokinetics and drug metabolism studies.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of rac Ketoprofen Acyl-beta-D-glucuronide involves the conjugation of ketoprofen with glucuronic acid. This reaction is typically catalyzed by UGT enzymes in the liver. The synthetic route can be summarized as follows:
Activation of Ketoprofen: Ketoprofen is first activated by converting it into its acyl chloride derivative.
Conjugation with Glucuronic Acid: The activated ketoprofen is then reacted with glucuronic acid in the presence of UGT enzymes to form this compound.
Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Activation: Ketoprofen is activated using acyl chloride in industrial reactors.
Enzymatic Conjugation: The activated ketoprofen is then conjugated with glucuronic acid using immobilized UGT enzymes in bioreactors.
化学反应分析
Types of Reactions: : rac Ketoprofen Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to ketoprofen and glucuronic acid under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form reduced metabolites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Ketoprofen and glucuronic acid.
Oxidation: Various oxidized metabolites of ketoprofen.
Reduction: Reduced metabolites of ketoprofen.
科学研究应用
rac Ketoprofen Acyl-beta-D-glucuronide has several scientific research applications:
Pharmacokinetics: It is used to study the metabolism and excretion of ketoprofen in the body.
Drug Metabolism: The compound is used to investigate the role of UGT enzymes in drug metabolism.
Toxicology: It helps in understanding the toxicological profile of ketoprofen and its metabolites.
Biomarker Studies: The compound is used as a biomarker to monitor the glucuronidation process in clinical studies.
作用机制
The mechanism of action of rac Ketoprofen Acyl-beta-D-glucuronide involves its role as a metabolite of ketoprofen. Ketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ketoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
相似化合物的比较
rac Ketoprofen Acyl-beta-D-glucuronide can be compared with other similar compounds, such as:
rac Ketoprofen-13C,d3 Acyl-beta-D-glucuronide: A labeled metabolite used in proteomics research.
®-Ketoprofen Acyl-beta-D-glucuronide: The R-enantiomer of ketoprofen glucuronide.
(S)-Ketoprofen Acyl-beta-D-glucuronide: The S-enantiomer of ketoprofen glucuronide.
Uniqueness: : this compound is unique due to its formation through the glucuronidation process, which is a major pathway for drug metabolism and detoxification in the body. Its study provides insights into the pharmacokinetics and metabolism of ketoprofen, making it valuable in drug development and clinical research.
属性
IUPAC Name |
(3S,5S,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16?,17-,18-,19?,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-VXCWJURKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
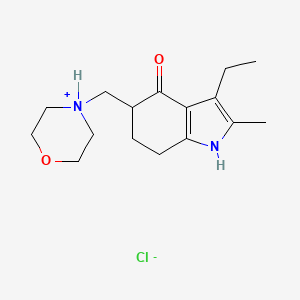
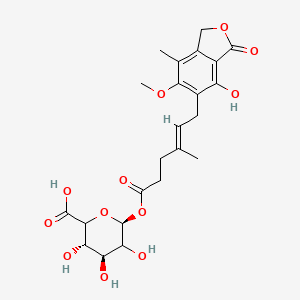
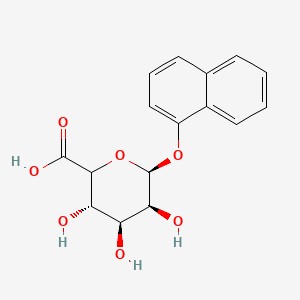
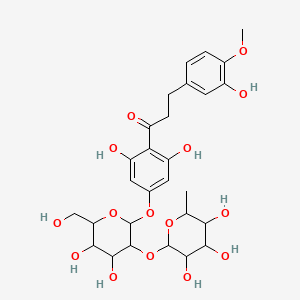
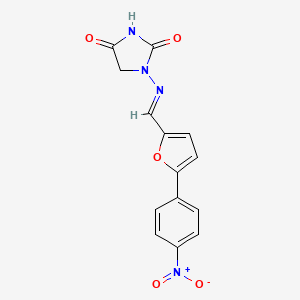
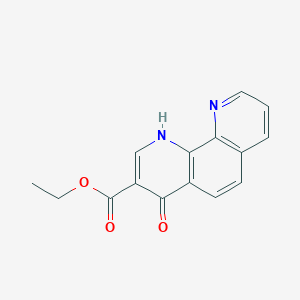
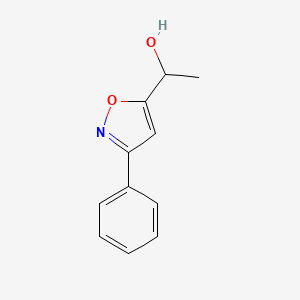
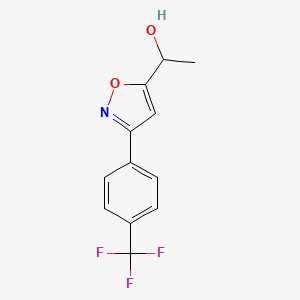
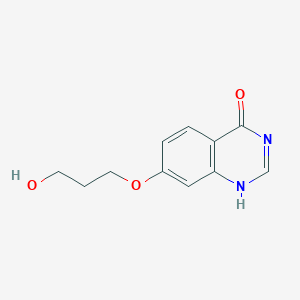
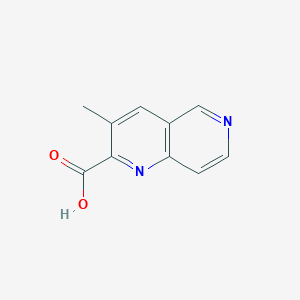
![2-amino-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7826302.png)
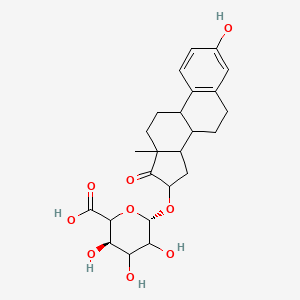
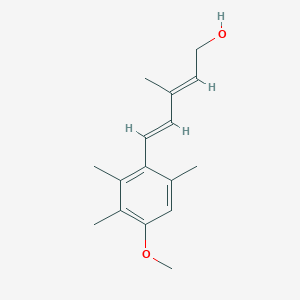
![(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B7826336.png)
